Levormeloxifene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential for Breast Cancer Prevention

One of the primary areas of research for levormeloxifene is its potential use in breast cancer prevention. Similar to tamoxifen, levormeloxifene binds to estrogen receptors in breast tissue. This can block the stimulatory effects of estrogen on breast cancer cells []. Studies are ongoing to determine if levormeloxifene offers similar or improved efficacy compared to tamoxifen for breast cancer prevention, particularly in high-risk populations [].

Bone Health and Osteoporosis

Another area of investigation is the potential role of levormeloxifene in bone health. Estrogen plays a crucial role in maintaining bone density. As estrogen levels decline with age, particularly after menopause, women are at increased risk for osteoporosis. Studies suggest that levormeloxifene, like other SERMs, may help to preserve bone mineral density and reduce the risk of fractures []. Further research is needed to determine the optimal dosage and long-term safety profile for this application.

Other Potential Applications

Levormeloxifene's unique properties have also led researchers to explore its potential benefits in other areas. Some ongoing investigations include:

- Cardiovascular health: Studies are examining whether levormeloxifene might offer protection against cardiovascular events in postmenopausal women [].

- Cognitive function: Preliminary research suggests levormeloxifene may have a role in preventing cognitive decline associated with aging []. However, more extensive studies are needed to confirm these findings.

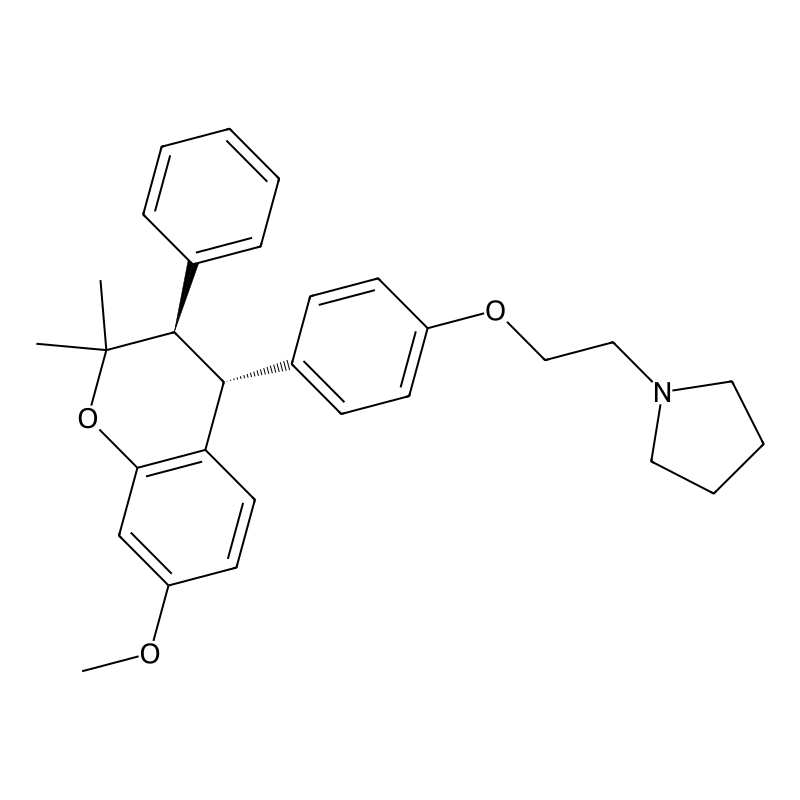

Levormeloxifene is a selective estrogen receptor modulator (SERM) that has been investigated primarily for its potential as an alternative to traditional estrogen replacement therapy. It is characterized by its ability to selectively bind to estrogen receptors, thereby exerting estrogenic effects in certain tissues while acting as an antagonist in others. This unique property makes levormeloxifene a candidate for treating conditions related to estrogen deficiency, particularly in postmenopausal women. Its chemical structure is represented by the formula C30H35NO3, and it has been studied for its impact on bone density and cardiovascular health without the adverse effects commonly associated with estrogen therapy .

- Receptor Binding: The primary reaction involves binding to estrogen receptors, which can lead to conformational changes in the receptor that either activate or inhibit downstream signaling pathways.

- Metabolism: Levormeloxifene is metabolized primarily in the liver, where it is converted into its active metabolite, 7-desmethyllevormeloxifene. This metabolic pathway includes phase I reactions (oxidation) and phase II reactions (conjugation) that affect its pharmacokinetics and biological activity .

Levormeloxifene exhibits a range of biological activities:

- Estrogenic Effects: It has been shown to have beneficial effects on bone mineral density and bone turnover rates, making it a potential therapeutic option for osteoporosis prevention in postmenopausal women .

- Cardiovascular Benefits: Preclinical studies indicate that levormeloxifene may positively influence cardiovascular health by promoting favorable lipid profiles and improving endothelial function .

- Adverse Effects: Common side effects include headache, abdominal pain, and fluid retention. More serious concerns involve endometrial thickening, which necessitates careful monitoring during treatment .

Levormeloxifene can be synthesized through several methods, typically involving multi-step organic synthesis techniques:

- Starting Materials: The synthesis often begins with commercially available steroid precursors.

- Functionalization: Key functional groups are introduced through reactions such as alkylation or acylation.

- Cyclization: This step may involve cyclization reactions to form the core structure of the compound.

- Purification: The final product is purified using techniques like crystallization or chromatography to obtain levormeloxifene in a pure form suitable for pharmacological testing .

Levormeloxifene has several potential applications:

- Hormone Replacement Therapy: It is being explored as a safer alternative to conventional hormone replacement therapies for managing menopausal symptoms.

- Osteoporosis Treatment: Its ability to enhance bone density positions it as a candidate for osteoporosis treatment in postmenopausal women.

- Cancer Research: Investigations are ongoing into its role in breast cancer prevention due to its selective action on estrogen receptors .

Levormeloxifene interacts with various biological targets and other drugs:

- Drug-Drug Interactions: Studies indicate that levormeloxifene may interact with other medications metabolized by the cytochrome P450 system, necessitating caution when co-administered with such drugs.

- Chemical-Target Interactions: Its selective binding affinity for estrogen receptors allows it to modulate signaling pathways involved in cell proliferation and apoptosis, which is critical in cancer biology .

Several compounds share structural or functional similarities with levormeloxifene. Here are some notable examples:

| Compound | Type | Unique Features |

|---|---|---|

| Tamoxifen | Selective Estrogen Receptor Modulator | Well-established use in breast cancer treatment; mixed agonist/antagonist activity. |

| Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; less effective on hot flashes compared to levormeloxifene. |

| Bazedoxifene | Selective Estrogen Receptor Modulator | Newer compound with indications for osteoporosis and hot flashes; different receptor selectivity profile. |

| Clomiphene | Selective Estrogen Receptor Modulator | Used primarily for fertility treatments; acts as an estrogen antagonist in hypothalamus but agonist elsewhere. |

Uniqueness of Levormeloxifene:

Levormeloxifene stands out due to its dual action—providing estrogenic benefits on bone health while minimizing risks associated with traditional estrogen therapies, making it particularly appealing for postmenopausal applications .

Selective Estrogen Receptor Modulator Classification

Levormeloxifene represents a third-generation selective estrogen receptor modulator that belongs to the benzopyran chemical family, distinguished from earlier generations of these pharmacological agents [1] [2] [3]. The compound is structurally classified as a chromane derivative, sharing the benzopyran scaffold characteristic of fourth-generation selective estrogen receptor modulators, yet functionally operating through mechanisms that define third-generation properties [4] [5] [6].

The compound's classification within the selective estrogen receptor modulator framework is established through its tissue-selective agonist and antagonist activities [1] [2]. Levormeloxifene demonstrates the fundamental characteristic of selective estrogen receptor modulators: the ability to function as an estrogen receptor agonist in some tissues while acting as an antagonist in others [7] [8]. This dual functionality distinguishes it from both pure estrogen receptor agonists, such as 17β-estradiol, and pure antagonists, such as fulvestrant [9] [10].

The pharmacological classification of levormeloxifene is further refined by its molecular structure and mechanism of action. As the levorotatory enantiomer of ormeloxifene, levormeloxifene exhibits enhanced biological activity compared to its racemic parent compound [11] [2]. The stereochemical specificity contributes to its classification as a potent selective estrogen receptor modulator with distinct pharmacological properties [1] [12].

Chemical Structure and Classification Framework

The compound's molecular formula C₃₀H₃₅NO₃ and molecular weight of 457.6 g/mol place it within the chromane family of selective estrogen receptor modulators [13] [14] [15]. The chemical structure features a methoxy-substituted benzopyran core with a trans-dihydrobenzopyran configuration, distinguishing it from triphenylethylene derivatives such as tamoxifen and benzothiophene compounds such as raloxifene [13] [16].

The pyrrolidine-containing side chain represents a critical structural element that defines levormeloxifene's classification and mechanism [17] [13]. This basic nitrogen-containing pendant extends from the chromane core and is responsible for the compound's selective estrogen receptor modulator activity through specific interactions with the estrogen receptor ligand-binding domain [1] [3].

Estrogen Receptor Alpha/Beta Binding Affinity Profiling

Levormeloxifene demonstrates preferential binding affinity for estrogen receptor alpha over estrogen receptor beta, establishing a distinct receptor subtype selectivity profile [18]. Competitive binding studies utilizing human recombinant estrogen receptors reveal that ormeloxifene, the racemic mixture containing levormeloxifene, exhibits 8.8% relative binding affinity for estrogen receptor alpha and 3% relative binding affinity for estrogen receptor beta, when compared to 17β-estradiol as the reference standard [18].

This binding affinity profile establishes levormeloxifene's approximately 2.9-fold selectivity for estrogen receptor alpha over estrogen receptor beta [18]. The preferential interaction with estrogen receptor alpha contributes significantly to the compound's tissue-specific pharmacological effects and explains many of its clinical manifestations [1] [19].

Molecular Determinants of Receptor Binding

The structural basis for estrogen receptor binding selectivity lies in the subtle yet critical amino acid differences between the ligand-binding domains of estrogen receptor alpha and estrogen receptor beta [20] [21]. Within the ligand-binding cavities, only two amino acid residues differ between the receptor subtypes: Leu384 in estrogen receptor alpha corresponds to Met336 in estrogen receptor beta, and Met421 in estrogen receptor alpha corresponds to Ile373 in estrogen receptor beta [20] [22].

These cavity-lining residue differences provide the molecular foundation for levormeloxifene's receptor selectivity [20] [22]. The compound's chromane core and pyrrolidine side chain interact differentially with these variant amino acids, resulting in the observed binding affinity preferences [23] [24].

The ligand-binding domain homology between estrogen receptor alpha and estrogen receptor beta is approximately 60%, yet this degree of similarity coexists with functional selectivity [20] [25]. Levormeloxifene exploits these structural differences to achieve subtype-selective binding and activation patterns [18] [26].

Binding Kinetics and Thermodynamics

Quantitative binding analysis demonstrates that levormeloxifene exhibits competitive inhibition characteristics against 17β-estradiol binding to both estrogen receptor subtypes [18] [26]. The compound's dissociation constant values reflect its moderate to low affinity relative to the endogenous ligand, yet sufficient for biological activity at therapeutic concentrations [1] [12].

The binding stoichiometry follows the classical pattern of one ligand molecule per receptor monomer, with subsequent homodimerization required for transcriptional activity [27] [28]. Levormeloxifene-bound estrogen receptors form stable dimeric complexes capable of DNA binding and cofactor interactions, though with altered conformational properties compared to estradiol-bound receptors [1] [21].

Tissue-Specific Agonist/Antagonist Activity Patterns

Levormeloxifene exhibits complex tissue-specific pharmacological activity patterns that define its clinical profile as a selective estrogen receptor modulator [1] [19]. The compound demonstrates estrogen receptor agonist activity in bone, cardiovascular tissues, and lipid metabolism, while simultaneously exhibiting antagonist or mixed activity in reproductive tissues [29] [30] [31].

Bone Tissue Agonist Activity

In bone tissue, levormeloxifene functions as a potent estrogen receptor agonist, demonstrating significant efficacy in preventing postmenopausal bone loss [29] [19] [32]. Clinical studies reveal that levormeloxifene at doses ranging from 1.25 to 20 mg daily produces dose-independent reductions in bone turnover markers and increases in bone mineral density comparable to conventional hormone replacement therapy [29] [19].

The compound's bone-protective effects manifest through decreased levels of bone resorption markers, including a 44.4% reduction in collagen I C-terminal telopeptide levels after five weeks of treatment and a 35.5% reduction after eight weeks of treatment [1]. These effects demonstrate classic estrogen receptor agonist activity in bone tissue, supporting the compound's intended therapeutic application for osteoporosis prevention [19] [32].

Cardiovascular and Lipid Metabolism Agonist Effects

Levormeloxifene demonstrates strong estrogen receptor agonist activity in cardiovascular tissues and lipid metabolism pathways [1] [31]. The compound produces significant reductions in total cholesterol (19-25%) and low-density lipoprotein cholesterol (28-35%) without affecting high-density lipoprotein cholesterol or triglyceride concentrations [1] [29].

Direct antiatherogenic effects have been documented in experimental models, where levormeloxifene prevents cholesterol accumulation in arterial walls independent of its lipid-lowering properties [31]. These cardiovascular protective effects occur through estrogen receptor-mediated mechanisms and require an intact endothelium for optimal activity [31].

Reproductive Tissue Mixed Activity

In uterine and endometrial tissues, levormeloxifene exhibits mixed agonist activity that ultimately contributed to the discontinuation of its clinical development [30] [33]. The compound produces significant increases in endometrial thickness, with 19% of treated patients developing endometrial thickness above the predefined threshold of 8 mm [30] [33].

Hysteroscopic examinations reveal levormeloxifene-related increases in endometrial edema, vascularization, and cysticity [30]. These effects demonstrate partial estrogen receptor agonist activity in reproductive tissues, contrasting with the desired antagonist profile required for safety in these estrogen-sensitive tissues [30] [34].

Mammary Tissue Antagonist Activity

In breast tissue, levormeloxifene demonstrates estrogen receptor antagonist activity, consistent with its selective estrogen receptor modulator classification [17] [35]. In vitro studies using estrogen receptor-positive breast cancer cell lines show that levormeloxifene inhibits estrogen-stimulated cell proliferation and demonstrates antiproliferative effects [17] [35].

The compound's antagonist activity in mammary tissue provides the foundation for its potential therapeutic applications in breast cancer prevention and treatment, though clinical development focused primarily on osteoporosis prevention [17] [35].

Molecular Mechanisms of Tissue Selectivity

The tissue-specific activity patterns of levormeloxifene result from complex interactions between receptor conformation, cofactor availability, and cellular context [21] [36]. The compound's pyrrolidine side chain displaces helix 12 of the estrogen receptor ligand-binding domain, preventing the formation of the classical agonist conformation required for full transcriptional activation [37] [21].

Tissue-specific cofactor expression determines whether levormeloxifene-bound estrogen receptors can recruit sufficient transcriptional machinery for gene activation [38] [36]. In tissues with abundant coactivators, such as bone, the compound can function as an agonist despite its altered receptor conformation [21] [39]. In tissues with different cofactor profiles or high corepressor expression, the same levormeloxifene-receptor complex functions as an antagonist [21] [36].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

9512UKZ352

ATC Code

G03 - Sex hormones and modulators of the genital system

G03X - Other sex hormones and modulators of the genital system

G03XC - Selective estrogen receptor modulators

G03XC04 - Ormeloxifene

Mechanism of Action

Other CAS

31477-60-8

Absorption Distribution and Excretion

_In vivo_ studies suggest that ormeloxifene is excreted from the body primarily via feces.

In healthy women, the apparent volume of distribution (Vd/F) was higher than the total body fluid, and the nursing state does not have an effect on this parameter.

In healthy, non-lactating volunteers given 30 mg of ormeloxifene (n=11), the clearance is 0.14 L/h.

Metabolism Metabolites

Wikipedia

Ormeloxifene

Biological Half Life

Dates

2: Takacs P, Yavagal S, Zhang Y, Candiotti K, Medina CA. Levormeloxifene inhibits vaginal tropoelastin and transforming growth factor beta 1 production. J Smooth Muscle Res. 2011;47(1):11-9. PubMed PMID: 21757851.

3: Ravn P, Nielsen TF, Christiansen C. What can be learned from the levormeloxifene experience? Acta Obstet Gynecol Scand. 2006;85(2):135-42. Review. PubMed PMID: 16532904.

4: Ning N, Lin G, Lue TF, Lin CS. Effects of estrogen, raloxifene, and levormeloxifene on the expression of Rho-kinase signaling molecules in urethral smooth muscle cells. Urology. 2010 Dec;76(6):1517.e6-11. doi: 10.1016/j.urology.2010.07.470. Epub 2010 Oct 23. PubMed PMID: 20970835; PubMed Central PMCID: PMC3537261.

5: Wood CE, Stavisky RC, Nowak J, Kaplan JR. Stimulatory adrenocortical effects of a selective estrogen receptor modulator in ovariectomized female macaques. Toxicol Pathol. 2012;40(1):55-61. doi: 10.1177/0192623311425509. Epub 2011 Oct 21. PubMed PMID: 22021168.

6: Banie L, Lin G, Ning H, Wang G, Lue TF, Lin CS. Effects of estrogen, raloxifene and levormeloxifene on alpha1A-adrenergic receptor expression. J Urol. 2008 Nov;180(5):2241-6. doi: 10.1016/j.juro.2008.07.020. Epub 2008 Sep 19. PubMed PMID: 18804812.

7: Hotchkiss CE, Stavisky R, Nowak J, Brommage R, Lees CJ, Kaplan J. Levormeloxifene prevents increased bone turnover and vertebral bone loss following ovariectomy in cynomolgus monkeys. Bone. 2001 Jul;29(1):7-15. PubMed PMID: 11472885.

8: Goldstein SR, Nanavati N. Adverse events that are associated with the selective estrogen receptor modulator levormeloxifene in an aborted phase III osteoporosis treatment study. Am J Obstet Gynecol. 2002 Sep;187(3):521-7. PubMed PMID: 12237621.

9: Mountfield RJ, Kiehr B, John BA. Metabolism, disposition, excretion, and pharmacokinetics of levormeloxifene, a selective estrogen receptor modulator, in the rat. Drug Metab Dispos. 2000 May;28(5):503-13. PubMed PMID: 10772628.

10: Alexandersen P, Riis BJ, Stakkestad JA, Delmas PD, Christiansen C. Efficacy of levormeloxifene in the prevention of postmenopausal bone loss and on the lipid profile compared to low dose hormone replacement therapy. J Clin Endocrinol Metab. 2001 Feb;86(2):755-60. PubMed PMID: 11158042.

11: Warming L, Christoffersen C, Riis BJ, Stakkestad JA, Delmas PD, Christiansen C. Adverse effects of a SERM (Levormeloxifene). Safety parameters and bone mineral density 12 months after treatment withdrawal. Maturitas. 2003 Mar 28;44(3):189-99. PubMed PMID: 12648882.

12: Mountfield RJ, Panduro AM, Wassmann O, Thompson M, John B, van der Merbel N. Metabolism of levormeloxifene, a selective oestrogen receptor modulator, in the Sprague-Dawley rat, Cynomolgus monkey and postmenopausal woman. Xenobiotica. 2000 Feb;30(2):201-17. PubMed PMID: 10718126.

13: Kiehr B, Skrumsager BK, Müller M, Pedersen PC. Pharmacokinetics of levormeloxifene in young versus elderly postmenopausal women. Clin Ther. 2001 Jan;23(1):62-71. PubMed PMID: 11219480.

14: Ewies AA, Elshafie M, Li J, Stanley A, Thompson J, Styles J, White I, Al-Azzawi F. Changes in transcription profile and cytoskeleton morphology in pelvic ligament fibroblasts in response to stretch: the effects of estradiol and levormeloxifene. Mol Hum Reprod. 2008 Feb;14(2):127-35. doi: 10.1093/molehr/gam090. Epub 2008 Jan 9. PubMed PMID: 18184756.

15: Skrumsager BK, Kiehr B, Pedersen PC, Gerrits M, Watson N, Bjarnason K. Levormeloxifene: safety, pharmacodynamics and pharmacokinetics in healthy postmenopausal women following single and multiple doses of a new selective oestrogen receptor modulator. Br J Clin Pharmacol. 2002 Mar;53(3):284-95. PubMed PMID: 11874392; PubMed Central PMCID: PMC1874307.

16: Østerberg O, Kiehr B, Erichsen L, Poulsen HE, Ingwersen SH. Pharmacokinetics and allometric scaling of levormeloxifene, a selective oestrogen receptor modulator. Biopharm Drug Dispos. 2003 Apr;24(3):121-9. PubMed PMID: 12673670.

17: Holm P, Shalmi M, Korsgaard N, Guldhammer B, Skouby SO, Stender S. A partial estrogen receptor agonist with strong antiatherogenic properties without noticeable effect on reproductive tissue in cholesterol-fed female and male rabbits. Arterioscler Thromb Vasc Biol. 1997 Oct;17(10):2264-72. PubMed PMID: 9351399.

18: Kiehr B, Christensen MS. Assay for levormeloxifene, a selective estrogen receptor modulator, in human and monkey plasma employing high-performance liquid chromatography and solid-phase extraction. J Chromatogr B Biomed Sci Appl. 1999 Jun 11;729(1-2):315-22. PubMed PMID: 10410957.

19: Bloch-Thomsen A, Silvestri S, Christiansen C, Bjarnason NH. Associated response in bone mineral density and atherogenic lipid profile during treatment with two different selective estrogen receptor modulators: levormeloxifene and raloxifene. Climacteric. 2003 Jun;6(2):159-67. PubMed PMID: 12841887.

20: Goodrich JA, Clarkson TB, Cline JM, Jenkins AJ, Del Signore MJ. Value of the micropig model of menopause in the assessment of benefits and risks of postmenopausal therapies for cardiovascular and reproductive tissues. Fertil Steril. 2003 Mar;79 Suppl 1:779-88. PubMed PMID: 12620491.